molecular formula C12H14N2O4 B7866900 [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid

[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid

Cat. No.: B7866900
M. Wt: 250.25 g/mol
InChI Key: SHEXURZABHONCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound characterized by the presence of a cyclopropyl group, a nitro-substituted benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopropylamine, 3-nitrobenzyl chloride, and glycine.

    Step 1 Formation of Cyclopropyl-(3-nitro-benzyl)-amine:

    Step 2 Formation of [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst or sodium borohydride.

      Conditions: Mild to moderate temperatures, often in an alcohol solvent.

      Products: Reduction of the nitro group to an amine.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Typically carried out in an inert solvent like dichloromethane.

      Products: Substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents:

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino-acetic acid moiety can interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-(3-nitro-phenyl)-amine: Similar structure but lacks the acetic acid moiety.

    Benzyl-(3-nitro-phenyl)-amino-acetic acid: Similar but with a benzyl group instead of a cyclopropyl group.

    Cyclopropyl-(4-nitro-benzyl)-amino-acetic acid: Similar but with the nitro group in the para position.

Uniqueness

[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is unique due to the combination of its cyclopropyl group, which imparts rigidity, and the nitro group, which can participate in various chemical reactions. This combination makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[cyclopropyl-[(3-nitrophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)8-13(10-4-5-10)7-9-2-1-3-11(6-9)14(17)18/h1-3,6,10H,4-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEXURZABHONCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.